Dantrolene sodium

概要

説明

Dantrolene sodium is a postsynaptic muscle relaxant that reduces excitation-contraction coupling in muscle cells by inhibiting the release of calcium ions from the sarcoplasmic reticulum. It is primarily used to treat malignant hyperthermia, a rare but life-threatening condition triggered by certain anesthetics. Additionally, it is used in the management of neuroleptic malignant syndrome, muscle spasticity, and poisoning by compounds such as 2,4-dinitrophenol .

準備方法

Synthetic Routes and Reaction Conditions: Dantrolene sodium is synthesized through a multi-step process involving the condensation of 5-(4-nitrophenyl)-2-furaldehyde with hydantoin. The reaction typically involves the use of solvents such as ethanol and catalysts like piperidine. The resulting product is then converted to its sodium salt form by neutralization with sodium hydroxide .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving the synthesized dantrolene in water, followed by the addition of sodium hydroxide to form the sodium salt. The solution is then filtered, concentrated, and crystallized to obtain pure this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidative degradation, particularly in the presence of strong oxidizing agents.

Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.

Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted dantrolene derivatives.

科学的研究の応用

Treatment of Malignant Hyperthermia

Primary Indication

Dantrolene sodium is FDA-approved for the treatment of malignant hyperthermia, a life-threatening condition triggered by certain anesthetic agents. The drug acts as a ryanodine receptor antagonist, inhibiting the excessive release of intracellular calcium from the sarcoplasmic reticulum in muscle cells, which is responsible for the hypermetabolic state observed during MH episodes .

Clinical Protocols

The standard dosing protocol for dantrolene during an MH crisis ranges from 1 mg/kg to 10 mg/kg. For instance, a typical dose for a 70 kg patient can reach up to 700 mg, necessitating rapid administration due to the urgency of the condition .

Management of Muscle Spasticity

Indications

this compound is also indicated for muscle spasticity associated with upper motor neuron disorders such as:

- Stroke

- Spinal Cord Injury

- Cerebral Palsy

- Multiple Sclerosis

It is the only FDA-approved oral peripherally-acting antispasmodic medication for these disorders .

Neuroleptic Malignant Syndrome

Off-label Use

Dantrolene has been utilized off-label for neuroleptic malignant syndrome (NMS), which presents similarly to MH. The drug's efficacy in reducing muscle rigidity and hyperthermia makes it a viable option in managing NMS cases .

Aneurysmal Subarachnoid Hemorrhage

Recent studies have investigated dantrolene's potential in treating vasospasm following aneurysmal subarachnoid hemorrhage. Preliminary findings suggest that single-dose intravenous administration can decrease arterial vasospasm, although this remains an off-label application .

Wolfram Syndrome

Clinical Trials

this compound has been explored in clinical trials targeting Wolfram syndrome, a rare genetic disorder. A phase Ib/IIa trial indicated that while dantrolene was well tolerated, it did not significantly improve pancreatic β-cell function or visual acuity after six months of treatment. However, the study highlighted the need for further research into dantrolene's effects on this syndrome .

Potential Future Applications

Alzheimer’s Disease Research

Emerging research suggests that dantrolene may have potential applications in treating Alzheimer’s disease by modulating calcium release linked to amyloid processing in neurons. This area requires extensive further investigation to establish any therapeutic benefits .

Summary of Clinical Findings

| Application | Indication Type | Evidence Level | Notes |

|---|---|---|---|

| Malignant Hyperthermia | FDA-approved | High | Critical for emergency management during anesthesia |

| Muscle Spasticity | FDA-approved | High | Effective for upper motor neuron disorders |

| Neuroleptic Malignant Syndrome | Off-label | Moderate | Similar symptoms to MH; effective in reducing rigidity |

| Aneurysmal Subarachnoid Hemorrhage | Off-label | Preliminary | Positive effects on vasospasm observed |

| Wolfram Syndrome | Clinical Trial | Preliminary | No significant improvement noted; further studies needed |

| Alzheimer’s Disease | Research | Early-stage | Potential mechanism identified; more research required |

Case Studies and Clinical Trials

Several case studies have documented dantrolene's diverse applications:

- Urinary Retention Case Study : A reported case highlighted urinary retention as an unusual side effect during rehabilitation with dantrolene post-traumatic brain injury. The condition resolved upon dosage reduction, illustrating the importance of monitoring side effects during treatment .

- Wolfram Syndrome Clinical Trial : Involving 22 subjects with genetically confirmed diagnoses, this trial assessed safety and tolerability but found no significant improvements in primary endpoints after six months of treatment .

作用機序

Dantrolene sodium exerts its effects by binding to the ryanodine receptor 1 (RyR1) on the sarcoplasmic reticulum of skeletal muscle cells. This binding inhibits the release of calcium ions, thereby reducing muscle contraction. The decrease in intracellular calcium concentration leads to muscle relaxation and alleviation of symptoms associated with malignant hyperthermia and muscle spasticity .

類似化合物との比較

Phenytoin: Another hydantoin derivative, primarily used as an antiepileptic drug.

Baclofen: A muscle relaxant that acts on the central nervous system.

Tizanidine: A muscle relaxant that acts on alpha-2 adrenergic receptors.

Uniqueness of Dantrolene Sodium: Unlike other muscle relaxants, this compound acts directly on the muscle cells rather than the central nervous system. This unique mechanism of action makes it particularly effective in treating conditions like malignant hyperthermia, where rapid muscle relaxation is crucial .

生物活性

Dantrolene sodium is a skeletal muscle relaxant primarily used to treat conditions associated with muscle spasticity and malignant hyperthermia (MH). Its mechanism of action involves the inhibition of calcium release from the sarcoplasmic reticulum in muscle cells, which directly affects muscle contraction. This article explores the biological activity of this compound, including its pharmacological properties, clinical applications, and recent research findings.

This compound acts predominantly on ryanodine receptors (RyRs), specifically RyR1 and RyR3, found in skeletal muscle. By binding to these receptors, dantrolene reduces calcium ion (Ca²⁺) release, thereby decreasing muscle contraction. This mechanism is crucial in conditions characterized by excessive calcium release leading to muscle rigidity and spasms.

Key Mechanisms:

- Calcium Homeostasis : Dantrolene stabilizes intracellular calcium levels, preventing overload that can lead to cell injury and apoptosis .

- Neuroprotection : In neuronal models, dantrolene has shown protective effects against oxidative stress and apoptosis by modulating calcium dynamics .

- Membrane Stabilization : Dantrolene has been identified as a potential stabilizer of neuronal plasma membranes, inhibiting phospholipase A2 activity and reducing membrane fluidity changes induced by calcium influx .

Clinical Applications

This compound has several clinical applications beyond its initial use for MH. It is effective in treating various conditions associated with muscle spasticity, including:

- Malignant Hyperthermia : Dantrolene is the first-line treatment for MH, significantly reducing mortality rates from over 70% to less than 10% .

- Spasticity Management : It is used in patients with spinal cord injuries, multiple sclerosis, and cerebral palsy .

- Neuroleptic Malignant Syndrome : Dantrolene has been utilized in treating this potentially life-threatening condition due to antipsychotic medications .

Case Studies

- Malignant Hyperthermia : A study highlighted the importance of rapid dantrolene administration in reducing mortality rates associated with MH during surgical procedures .

- Spasticity Treatment : In a controlled trial comparing dantrolene with diazepam, dantrolene demonstrated superior efficacy in reducing spasticity without significant sedation compared to diazepam .

Research Findings

Recent studies have expanded our understanding of dantrolene's biological activity:

Table 1: Summary of Research Findings on this compound

Pharmacokinetics and Toxicology

The pharmacokinetics of this compound involves absorption, distribution, metabolism, and excretion processes that can vary significantly between individuals. Long-term use may lead to liver dysfunction in a small percentage of patients, necessitating regular monitoring .

化学反応の分析

Hydrolysis and pH-Dependent Stability

Dantrolene sodium undergoes hydrolysis in aqueous solutions, following pseudo first-order kinetics . Degradation pathways vary with pH:

Hydrolysis Pathways

-

Acidic conditions (pH 1.2–5.0):

Hydantoin ring opening forms Compound B (open-ring structure) . -

Alkaline conditions (pH 7.4–9.5):

Formation of Compound C via nucleophilic attack on the nitrophenyl group .

pH-Rate Profile

A V-shaped profile at 25°C shows maximum stability at pH 7.4 (Figure 1) :

| pH | kₒbₛ (h⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| 1.2 | 0.021 | 33 h |

| 7.4 | 0.005 | 138 h |

| 9.5 | 0.018 | 38 h |

Thermal Degradation

Elevated temperatures accelerate hydrolysis. At pH 7.4 :

| Temperature (°C) | kₒbₛ (h⁻¹) | Activation Energy (Eₐ) |

|---|---|---|

| 25 | 0.005 | 72.4 kJ·mol⁻¹ |

| 37 | 0.023 | |

| 60 | 0.124 |

Thermodynamic parameters (ΔH‡ = 69.8 kJ·mol⁻¹, ΔS‡ = −34.6 J·mol⁻¹·K⁻¹) suggest a dissociative mechanism .

Solid-State Reactivity

-

Mechanochemical synthesis: Ball milling (30 Hz) enhances condensation reactions compared to static conditions .

-

Precipitation in water: Hydrolysis yields insoluble dantrolene free acid (solubility <1 mg/L) .

Biochemical Interactions

Dantrolene inhibits ryanodine receptors (RyRs) , blocking Ca²⁺ release from the sarcoplasmic reticulum. This interaction stabilizes cytosolic Ca²⁺ levels, critical for treating malignant hyperthermia .

Compatibility and Formulation Challenges

-

Solubility: Limited aqueous solubility (~2 µg/mL) complicates liquid formulations .

-

Ionic strength: Precipitation occurs with excess sodium ions (common ion effect) .

Key Stability Recommendations

特性

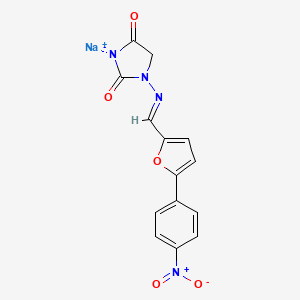

IUPAC Name |

sodium;3-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRLIXGNPXAZHD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N4NaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044585 | |

| Record name | Dantrolene sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14663-23-1 | |

| Record name | Dantrolene sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[5-(4-nitrophenyl)furfurylidene]amino]imidazolidine-2,4-dione, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dantrolene sodium primarily acts on skeletal muscle by inhibiting the release of calcium ions (Ca2+) from the sarcoplasmic reticulum (SR). [, , , , , ] This inhibition occurs by interfering with the ryanodine receptor (RyR), a calcium channel located on the SR membrane responsible for releasing Ca2+ during muscle excitation-contraction coupling. [, ] By reducing the availability of intracellular Ca2+, this compound effectively prevents muscle fiber contraction. [, , ]

A: While this compound's primary target is skeletal muscle, research suggests varying degrees of effects on other muscle types. [, ] Skeletal muscle displays the highest sensitivity to this compound. [] Studies show limited and variable effects on smooth muscle, with some reports indicating contraction inhibition in certain smooth muscle types like the bladder detrusor muscle and others showing negligible effects. [, ] Cardiac muscle, on the other hand, demonstrates relatively low sensitivity to this compound. [, ]

A: Research suggests that this compound's action on calcium regulation might contribute to other effects. Some studies indicate a potential protective role against myocardial ischemia-reperfusion injury by inhibiting excessive calcium release from the SR during reperfusion. [] Additionally, this compound has shown some anti-inflammatory and antinociceptive properties in animal models, although the exact mechanisms remain to be fully elucidated. []

ANone: The molecular formula of this compound is C14H9N4NaO5S. Its molecular weight is 396.3 g/mol.

A: While specific spectroscopic data is not provided in the research abstracts, several studies utilize ultraviolet (UV) detection for analytical purposes. [, , ] This suggests the presence of chromophores within the this compound molecule that absorb light in the UV region.

A: this compound exhibits limited water solubility, which poses challenges for its clinical use. [] Its stability in solution is influenced by factors such as pH, temperature, and light exposure. Specific data regarding stability under various conditions would require further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。